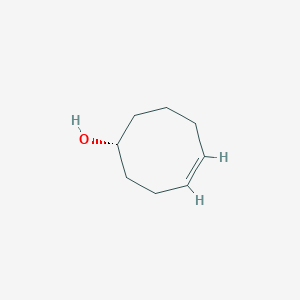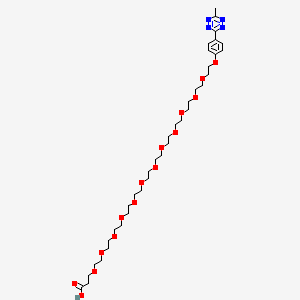
Methyltetrazine-PEG13-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG13-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is particularly valuable in bioorthogonal chemistry, where it serves as a minimal bioorthogonal tag for activity-based protein profiling. This compound is known for its stability and compatibility with live-cell imaging, making it a crucial tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with Boc-protected alanine.
Transformation: The free carboxylic acid is transformed into a bromomethylketone using a two-step protocol involving diazomethane.
Coupling: The bromomethylketone is then coupled with a polyethylene glycol chain to form the PEG13 linker.
Final Step: The methyltetrazine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Boc-protected alanine and subsequent transformation into bromomethylketone.
Automated Coupling: Automated systems are used to couple the bromomethylketone with the polyethylene glycol chain.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyltetrazine-PEG13-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The methyltetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes and alkynes.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reagents: Common reagents include diazomethane for the transformation step and various acids for Boc deprotection.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol chain.
Major Products
Inverse Electron Demand Diels-Alder Products: These reactions yield stable adducts that are useful in bioorthogonal chemistry.
Deprotected Amines: Removal of the Boc group yields free amines that can be further functionalized.
科学研究应用
Methyltetrazine-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Serves as a bioorthogonal tag for activity-based protein profiling, allowing visualization of enzyme activities in live cells.
Industry: Utilized in the development of advanced materials and bioconjugates.
作用机制
Methyltetrazine-PEG13-Boc exerts its effects through bioorthogonal reactions, specifically inverse electron demand Diels-Alder reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts without interfering with biological processes. This mechanism allows for precise targeting and visualization of specific proteins and enzymes in complex biological systems .
相似化合物的比较
Similar Compounds
Methyltetrazine-PEG13-acid: Another polyethylene glycol-based linker used in PROTAC synthesis.
Methyltetrazine-PEG13-NHS ester: A similar compound used for conjugation to amines.
Uniqueness
Methyltetrazine-PEG13-Boc is unique due to its stability and compatibility with live-cell imaging. Unlike other similar compounds, it offers a balance of reactivity and bioorthogonality, making it an ideal choice for activity-based protein profiling and other bioorthogonal applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGMUDQOZRJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)











